molecular formula C8H8FNO2 B1317051 Methyl 5-amino-2-fluorobenzoate CAS No. 56741-34-5

Methyl 5-amino-2-fluorobenzoate

Cat. No. B1317051
CAS RN: 56741-34-5
M. Wt: 169.15 g/mol
InChI Key: ILVPFTMKCHREDJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-fluorobenzoate is a chemical compound with the empirical formula C8H8FNO2 . It has a molecular weight of 169.15 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of Methyl 5-amino-2-fluorobenzoate can be represented by the SMILES string O=C(OC)C1=CC(N)=CC=C1F . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

Methyl 5-amino-2-fluorobenzoate is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis Optimization

Methyl 5-amino-2-fluorobenzoate has been synthesized through various chemical reactions, with optimization studies focusing on methods such as nitrification, esterification, and hydronation. An optimal synthesis route using 3-fluorobenzoic acid as the starting material has been developed, achieving high yields and purity (Yin Jian-zhong, 2010).

Fluorescent Sensor for Metal Detection

This compound has been utilized in the development of fluorescent sensors for metal ion detection. Specifically, it has been part of the synthesis of o-aminophenol-based fluorogenic chemosensors, exhibiting high selectivity and sensitivity towards specific metal ions like Al³⁺. These sensors have potential applications in environmental monitoring and bio-imaging fluorescent probes (Xingpei Ye et al., 2014).

Antitumor Properties

Methyl 5-amino-2-fluorobenzoate derivatives have shown potent antitumor properties. Studies have indicated their selective efficacy in vitro and in vivo against certain cancer cell lines. The antitumor activity is linked to the induction and biotransformation by specific cytochrome P450 enzymes. The development of water-soluble prodrugs to enhance the therapeutic potential of these compounds has been explored (T. Bradshaw et al., 2002).

Cell Cycle Arrest and DNA Damage

Studies have shown that certain fluorinated benzothiazole analogues of methyl 5-amino-2-fluorobenzoate can cause cell cycle arrest and DNA damage in sensitive cancer cells. This activity is related to the aryl hydrocarbon receptor signaling pathway, highlighting its role in the antitumor activity of these compounds (V. Trapani et al., 2003).

Synthesis and

Biological PropertiesSynthetic routes have been developed for mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, derivatives of Methyl 5-amino-2-fluorobenzoate. These compounds demonstrated potent cytotoxicity against certain cancer cell lines, with specific attention to their interactions with cytochrome P450 enzymes. The synthesis and biological properties of these derivatives have been a focus for potential pharmaceutical and preclinical development (I. Hutchinson et al., 2001).

Role of Cytochrome P450 Enzymes

Research into the antitumor activity of benzothiazole compounds related to Methyl 5-amino-2-fluorobenzoate has revealed the significant role of various cytochrome P450 enzymes. For instance, CYP2S1 and CYP2W1 have been identified as crucial in mediating the antitumor activity of these compounds in breast and colorectal cancer cells. Understanding these enzymes' roles in drug bioactivation and deactivation is vital for developing effective cancer therapies (B. Tan et al., 2011).

Structural and Theoretical Studies

Structural analyses of related compounds, such as fluorinated 2-aryl-benzothiazole antitumor molecules, have been conducted to understand their interaction mechanisms with cancer cells. These studies often involve spectroscopic methods and theoretical investigations, providing insights into the compounds' bioactivation pathways and their potential as antitumor agents (Kai Wang & F. Guengerich, 2012).

Antiviral and Antitumor Derivatives

Derivatives of Methyl 5-amino-2-fluorobenzoate have been synthesized and studied for their antiviral and antitumor activities. These studies encompass a range of chemical modifications to enhance the compounds' efficacy against specific viruses and cancer cell lines, exploring their potential as therapeutic agents in different medical contexts (D. Xie et al., 2017).

Safety And Hazards

Methyl 5-amino-2-fluorobenzoate is classified as an Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

methyl 5-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPFTMKCHREDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575906
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-fluorobenzoate

CAS RN

56741-34-5
Record name Benzoic acid, 5-amino-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56741-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2-fluorobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 5-amino-2-fluorobenzoic acid (89.6 g, 577 mmol) in MeOH (1000 mL) was added sulfurous dichloride (82.4 g, 692 mmol) dropwise at 0° C. Then the mixture was heated to reflux for overnight. The solvent was removed. The residue was diluted with EtOAc (1 L). Then the pH was adjusted to around 9 by progressively adding saturated NaHCO3. The organic layer was separated. The aqueous layer was extracted with EtOAc (500 L×3). The combined organic layers were washed with water and brine successively, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound of step A (79.8 g, 81.8% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.16-7.20 (m, 1H), 6.90-6.98 (m, 1H), 6.75-6.82 (m, 1H), 3.89 (s, 3H), 3.51-3.70 (br, 2H).
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
82.4 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Yield
81.8%

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-fluoro-5-nitrobenzoate (14.52 g, 72.92 mmol) and Pd/C (10%, Degussa type, 726 mg) in methanol was agitated under 60 psi of H2 using a Parr apparatus for 3 h. The reaction mixture was filtered and the filtrate was concentrated to give methyl 5-amino-2-fluorobenzoate.
Quantity
14.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
726 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 2-fluoro-5-nitrobenzoate (1.96 g, 9.82 mmol) in ethyl is 5 acetate (40 ml) was added tin (II) chloride dihydrate (7.53 g, 33.38 mmol). The mixture was stirred overnight. Then aqueous NaOH solution (1 M, ca. 50 ml) was added to adjust the pH to 9. The layers were separated, the aqueous layer was extracted with ethyl acetate (4 times 20 ml) and the combined organic layers were washed with water and dried with Na2SO4. Filtration followed by evaporation of the solvent in vacuo afforded a yellowish solid, 1.48 g (90%) which was used in the next step without further purification.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
7.53 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-fluorobenzoate
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Methyl 5-amino-2-fluorobenzoate
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Methyl 5-amino-2-fluorobenzoate
Reactant of Route 5
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Methyl 5-amino-2-fluorobenzoate
Reactant of Route 6
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Methyl 5-amino-2-fluorobenzoate

Citations

For This Compound
2
Citations
YL He, MT Chen, T Wang, MM Zhang, YX Li… - European Journal of …, 2021 - Elsevier
… After transformed to the corresponding sulfonyl chloride by reacted with thionyl chloride in DMF, compound 3 coupled with methyl 5-amino-2-fluorobenzoate hydrochloride (4) to yield …
Number of citations: 6 www.sciencedirect.com
DD Gao, HX Dou, HX Su, MM Zhang, T Wang… - European Journal of …, 2018 - Elsevier
… The title compound was prepared from 15d and methyl 5-amino-2-fluorobenzoate following general procedure for the synthesis of compound 12. White solid, yield 50.8%, mp 220–222 …
Number of citations: 24 www.sciencedirect.com

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